Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate
Description
Significance of the Pyrazole (B372694) Scaffold in Advanced Organic Synthesis
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone in the field of organic synthesis. rsc.orgglobalresearchonline.net Its unique structural and electronic properties make it a versatile scaffold for the construction of a wide array of complex molecules. globalresearchonline.net The presence of the pyrazole moiety can impart desirable physicochemical and biological properties to a molecule, leading to its widespread use in medicinal chemistry and materials science. nih.govresearchgate.nettandfonline.com
The pyrazole nucleus is a key component in numerous pharmaceuticals, agrochemicals, and dyes. globalresearchonline.net Its derivatives have been shown to exhibit a broad spectrum of biological activities. nih.gov The ability to functionalize the pyrazole ring at various positions allows for the fine-tuning of a molecule's properties, making it a privileged structure in drug discovery. rsc.org
Synthetic strategies to access the pyrazole core are well-established and varied, including the condensation of hydrazines with 1,3-dicarbonyl compounds and 1,3-dipolar cycloaddition reactions. nih.govgoogle.com The continuous development of novel synthetic methodologies further enhances the utility of the pyrazole scaffold in creating innovative chemical entities. researchgate.net
Overview of Heteroaromatic Systems in Chemical Research
Heteroaromatic systems are cyclic organic compounds that contain at least one heteroatom, such as nitrogen, oxygen, or sulfur, within their aromatic ring. These compounds are fundamental to chemical research due to their prevalence in nature and their critical role in a multitude of chemical and biological processes. The introduction of a heteroatom into an aromatic ring alters its electronic distribution and reactivity, leading to a rich and diverse chemistry.
The field of heteroaromatic chemistry is vast and has a profound impact on various scientific disciplines. Many natural products, including alkaloids and vitamins, feature heteroaromatic rings. Furthermore, a significant proportion of pharmaceuticals contain at least one heteroaromatic moiety, highlighting their importance in medicinal chemistry. The unique properties of heteroaromatic compounds also make them valuable in materials science, for applications such as organic light-emitting diodes (OLEDs) and sensors.
Contextualization of Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate within Emerging Chemical Literature
This compound (CAS Number: 1883289-98-2) is a substituted pyrazole that has appeared in the chemical literature primarily through chemical supplier catalogs. bldpharm.comchembuyersguide.comchembuyersguide.com While detailed research dedicated solely to this compound is limited, its structural motifs suggest its potential as a valuable intermediate in organic synthesis.
The molecule incorporates a 3-bromopyrazole unit, a common building block in the synthesis of more complex molecules. The bromo-substituent can serve as a handle for further functionalization through various cross-coupling reactions. organic-chemistry.orgnih.gov Additionally, the ethyl butanoate side chain, attached to one of the pyrazole's nitrogen atoms, introduces a chiral center and an ester functionality, which can be further modified.
The related compound, 3-(3-Bromo-1H-pyrazol-1-yl)butanoic acid (CAS Number: 1883290-17-2), is the corresponding carboxylic acid, suggesting a potential synthetic relationship through esterification. bldpharm.com The structural similarity to other pyrazole derivatives with documented biological activities hints at the potential for this compound to be a precursor in the development of novel bioactive compounds. nih.gov
Chemical and Physical Properties
Detailed experimental data for this compound is not extensively available in the public domain. However, its properties can be estimated based on its structural components and data from analogous compounds.
| Property | Value | Source |
| Molecular Formula | C₉H₁₃BrN₂O₂ | bldpharm.com |
| Molecular Weight | 261.12 g/mol | bldpharm.com |
| CAS Number | 1883289-98-2 | bldpharm.com |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | Inferred |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | Not available | |
| SMILES Code | CC(N1N=C(Br)C=C1)CC(OCC)=O | bldpharm.com |
Note: Some properties are inferred based on the properties of structurally similar compounds such as ethyl butyrate (B1204436) and other substituted pyrazoles. wikipedia.orgatamanchemicals.comnih.gov
Synthesis and Reactivity
A definitive, published synthetic route specifically for this compound is not readily found in the literature. However, a plausible synthesis can be proposed based on established methods for the N-alkylation of pyrazoles. researchgate.netmdpi.com
One potential route involves the reaction of 3-bromopyrazole with a suitable ethyl butanoate derivative. For instance, the N-alkylation of 3-bromopyrazole with ethyl 3-bromobutanoate in the presence of a base would likely yield the target compound. The regioselectivity of this alkylation would be a key consideration, as alkylation can occur at either of the pyrazole's nitrogen atoms.
Alternatively, the synthesis could proceed via the esterification of 3-(3-bromo-1H-pyrazol-1-yl)butanoic acid. bldpharm.com This carboxylic acid could first be synthesized by reacting 3-bromopyrazole with ethyl crotonate via a Michael addition, followed by hydrolysis of the ester to the carboxylic acid, and then re-esterification with ethanol (B145695) under acidic conditions to yield the final product.
The reactivity of this compound is dictated by its functional groups. The bromo-substituent on the pyrazole ring is a key site for transformations such as Suzuki, Stille, or Heck cross-coupling reactions, allowing for the introduction of various aryl, heteroaryl, or vinyl groups. The ester functionality can be hydrolyzed to the corresponding carboxylic acid or converted to amides or other ester derivatives.
Spectroscopic Analysis
Detailed spectroscopic data (NMR, IR, MS) for this compound are not widely published. However, the expected spectral characteristics can be predicted based on its structure and data from similar compounds. rsc.orgnih.govresearchgate.nettandfonline.com
¹H NMR: The proton NMR spectrum would be expected to show signals for the ethyl group (a triplet and a quartet), the methyl group on the butanoate chain (a doublet), and the methine and methylene (B1212753) protons of the butanoate chain. The protons on the pyrazole ring would appear as distinct signals in the aromatic region.
¹³C NMR: The carbon NMR spectrum would show corresponding signals for all the unique carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons of the pyrazole ring.
IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band for the C=O stretch of the ester group, typically around 1735 cm⁻¹. Other characteristic peaks would include C-H stretching vibrations and absorptions corresponding to the pyrazole ring.
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (261.12 g/mol ), with a characteristic isotopic pattern due to the presence of a bromine atom.
Research Findings
While specific research focused on this compound is scarce, its structural elements are present in compounds that have been investigated for various applications. The 3-bromopyrazole moiety is a common precursor in the synthesis of compounds with potential biological activity. For example, various substituted pyrazoles have been studied for their anti-inflammatory, antimicrobial, and other pharmacological properties. nih.gov
The presence of the butanoate ester side chain introduces chirality and a lipophilic character that can influence the pharmacokinetic properties of a potential drug candidate. The exploration of compounds with similar structural features in medicinal chemistry suggests that this compound could serve as a valuable starting material for the synthesis of new chemical entities with potential therapeutic applications.
Structure
3D Structure
Properties
CAS No. |
1883289-98-2 |
|---|---|
Molecular Formula |
C9H13BrN2O2 |
Molecular Weight |
261.12 g/mol |
IUPAC Name |
ethyl 3-(3-bromopyrazol-1-yl)butanoate |
InChI |
InChI=1S/C9H13BrN2O2/c1-3-14-9(13)6-7(2)12-5-4-8(10)11-12/h4-5,7H,3,6H2,1-2H3 |
InChI Key |
YJVRQOLULPKTCW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C)N1C=CC(=N1)Br |
Origin of Product |
United States |
Reaction Mechanism Elucidation and Kinetic Studies
Mechanistic Pathways of Pyrazole (B372694) Ring Formation
The synthesis of the pyrazole ring is a cornerstone of this process. The most classical and widely employed method for constructing the pyrazole scaffold is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. mdpi.com
In a likely pathway to an intermediate for the target molecule, a β-ketoester, such as ethyl acetoacetate, would react with hydrazine. The mechanism proceeds via initial nucleophilic attack of one of the nitrogen atoms of hydrazine on one of the carbonyl groups of the β-ketoester. This is followed by an intramolecular cyclization and subsequent dehydration to yield the pyrazole ring. The reaction of hydrazine with unsymmetrical 1,3-dicarbonyl compounds can lead to the formation of two regioisomers. mdpi.com
An alternative approach involves the 1,3-dipolar cycloaddition of diazo compounds with alkynes. mdpi.com However, for the synthesis of a 3-substituted pyrazole, the Knorr synthesis or a variation thereof is more common. For instance, the reaction of hydrazine with α,β-unsaturated ketones or aldehydes can also lead to pyrazole formation after an initial Michael addition followed by cyclization and oxidation.
Detailed Mechanism of Electrophilic Aromatic Bromination on Pyrazole
The introduction of the bromine atom onto the pyrazole ring at the 3-position is a critical step. Direct electrophilic bromination of the unsubstituted pyrazole ring typically occurs at the C4-position, which is the most electron-rich and sterically accessible position. youtube.com To achieve bromination at the C3 (or C5) position, the C4-position must be blocked, or a directing group must be present. researchgate.net
A plausible synthetic strategy involves the bromination of a pre-formed pyrazole. One method involves the direct bromination of pyrazole itself. The reaction proceeds through a typical electrophilic aromatic substitution mechanism. A brominating agent, such as bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃), generates a highly electrophilic bromine species. youtube.com The π-electrons of the pyrazole ring attack the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Subsequent deprotonation by a weak base regenerates the aromaticity of the pyrazole ring, yielding the brominated product.
Alternatively, 3-bromopyrazole can be synthesized from pyrazole using a mixture of hydrobromic acid and an oxidizing agent like potassium dichromate. guidechem.com This method avoids the use of elemental bromine.
For the synthesis of the target compound, it is likely that 3-bromopyrazole is first synthesized and then N-alkylated. A general strategy for preparing 3-bromopyrazoles involves a three-step sequence: condensation of a suitable precursor like a crotonate with hydrazine, followed by halogenation and then oxidation. researchgate.net
Mechanistic Insights into Esterification Reactions
The ethyl butanoate moiety of the target compound can be introduced through various methods. One possibility is the esterification of a corresponding carboxylic acid precursor, 3-(3-bromo-1H-pyrazol-1-yl)butanoic acid. The Fischer-Speier esterification is a classic method for this transformation, involving the reaction of a carboxylic acid with an alcohol (in this case, ethanol) in the presence of a strong acid catalyst, such as sulfuric acid.
The mechanism of Fischer esterification is a nucleophilic acyl substitution. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the protonated carbonyl carbon to form a tetrahedral intermediate. A proton transfer from the attacking alcohol to one of the hydroxyl groups occurs, followed by the elimination of a water molecule to form a protonated ester. Finally, deprotonation of the carbonyl oxygen yields the ester and regenerates the acid catalyst.
However, a more probable route for the synthesis of Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate involves the N-alkylation of 3-bromopyrazole with a molecule that already contains the ethyl butanoate chain, such as ethyl 3-halobutanoate or ethyl crotonate.
Catalytic Cycles and Reaction Intermediates in Compound Synthesis
The synthesis of this compound likely involves catalytic steps, particularly in the N-alkylation of the 3-bromopyrazole ring. A highly plausible and efficient method is the Michael addition (aza-Michael reaction) of 3-bromopyrazole to an α,β-unsaturated ester, specifically ethyl crotonate. This reaction can be catalyzed by a base.
The catalytic cycle for the base-catalyzed Michael addition can be described as follows:
Deprotonation: A base (B:) deprotonates the N-H of the 3-bromopyrazole, generating a pyrazolate anion. This anion is a potent nucleophile.
Nucleophilic Attack: The pyrazolate anion attacks the β-carbon of the ethyl crotonate in a conjugate addition fashion. This is the key bond-forming step, creating a new C-N bond and a resonance-stabilized enolate intermediate.
Protonation: The enolate intermediate is protonated by the conjugate acid of the base (HB⁺), which was formed in the first step, to yield the final product, this compound, and regenerate the base catalyst.
This catalytic cycle is efficient as the base is regenerated in the final step.
| Step | Description | Intermediate |
| 1 | Deprotonation of 3-bromopyrazole | Pyrazolate anion |
| 2 | Nucleophilic attack on ethyl crotonate | Enolate intermediate |
| 3 | Protonation of the enolate | Final product |
Alternative catalytic approaches for N-alkylation of pyrazoles include the use of phase-transfer catalysts in the presence of a base for reactions with alkyl halides, or even enzymatic catalysis. nih.govresearchgate.net Engineered enzymes have demonstrated high regioselectivity in the N-alkylation of pyrazoles with haloalkanes. nih.gov
Kinetic Analysis of Key Reaction Steps
Pyrazole Ring Formation: The rate of Knorr pyrazole synthesis is dependent on the concentration of both the 1,3-dicarbonyl compound and the hydrazine, as well as the reaction temperature and the nature of the solvent and any catalyst used.
Electrophilic Bromination: The bromination of aromatic compounds is typically a fast reaction. The rate is dependent on the concentration of the aromatic substrate and the electrophilic bromine species. The rate-determining step is the formation of the arenium ion intermediate. The presence of electron-donating groups on the pyrazole ring would increase the rate of reaction, while electron-withdrawing groups would decrease it.
Michael Addition: The rate of the Michael addition of a pyrazole to an α,β-unsaturated ester is influenced by several factors:
Nucleophilicity of the pyrazole: The acidity of the pyrazole N-H proton and the stability of the resulting pyrazolate anion are key. The electron-withdrawing nature of the bromine atom at the 3-position would make the N-H proton of 3-bromopyrazole more acidic, facilitating its deprotonation.
Electrophilicity of the Michael acceptor: The reactivity of the ethyl crotonate is influenced by the electron-withdrawing ester group which polarizes the C=C bond.
Catalyst concentration and strength: A stronger base will lead to a higher concentration of the reactive pyrazolate anion, thus increasing the reaction rate.
Solvent: The choice of solvent can affect the solubility of the reactants and the stability of the charged intermediates.
Kinetic studies on the Michael addition of thiols to α,β-unsaturated carbonyls have shown that the reaction is second order, and the rate constants are influenced by the structure of both the nucleophile and the Michael acceptor. nih.govnih.gov Similar principles would apply to the aza-Michael addition of pyrazoles.
An article on the advanced spectroscopic characterization and structural analysis of this compound cannot be generated at this time. Extensive searches for detailed research findings and specific experimental data for this compound across various spectroscopic techniques have not yielded the necessary information.
Publicly available scientific literature and chemical databases lack specific high-resolution NMR (¹H, ¹³C, 2D), high-resolution mass spectrometry (HRMS), FTIR, UV-Vis, and X-ray crystallography data for this compound.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Descriptors
These calculations can provide insights into the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. These parameters are crucial for understanding the molecule's reactivity, with the HOMO energy correlating to its electron-donating ability and the LUMO energy to its electron-accepting ability. The electrostatic potential map would reveal the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.
Furthermore, reactivity descriptors such as electronegativity, chemical hardness, and softness can be derived from the HOMO and LUMO energies. While specific data for the target compound is absent, studies on similar pyrazole (B372694) derivatives demonstrate the utility of these calculations in understanding their chemical behavior. imist.ma
Computational Studies of Reaction Mechanisms and Transition States
There is no specific literature detailing computational studies on the reaction mechanisms and transition states involving Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate. Generally, such studies utilize quantum chemical methods, like DFT, to map out the potential energy surface of a reaction. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them.
For instance, in the synthesis of related pyrazole carboxylates, computational models can elucidate the step-by-step molecular mechanism of cyclization or substitution reactions. mdpi.com By calculating the activation energies associated with different possible pathways, researchers can predict the most likely reaction mechanism. These computational insights can be invaluable for optimizing reaction conditions, such as temperature, solvent, and catalysts, to improve product yield and selectivity.
Conformational Analysis and Molecular Dynamics Simulations
Specific conformational analysis or molecular dynamics (MD) simulations for this compound have not been reported. However, these computational techniques are essential for understanding the three-dimensional structure and dynamic behavior of flexible molecules.
Conformational analysis would involve systematically exploring the potential energy surface as a function of rotatable bonds, such as the one connecting the butanoate side chain to the pyrazole ring. This would identify the most stable, low-energy conformations of the molecule.
Molecular dynamics simulations would provide a more dynamic picture, simulating the movement of atoms over time. researchgate.net This allows for the study of how the molecule flexes and changes its shape in different environments (e.g., in a solvent or interacting with a biological target). MD simulations are particularly useful for understanding how a molecule might adapt its conformation to bind to a protein's active site. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling of Chemical Features
No QSAR models specifically developed for this compound were found in the reviewed literature. QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov
For a set of related pyrazole derivatives, a QSAR model could be built by calculating various molecular descriptors (e.g., steric, electronic, and hydrophobic properties) and correlating them with their measured biological activity (e.g., enzyme inhibition). nih.gov Such a model could then be used to predict the activity of new, unsynthesized compounds, including this compound, and to guide the design of more potent analogs. The development of a reliable QSAR model requires a dataset of structurally diverse compounds with well-defined activity data.
Molecular Docking and Ligand-Protein Interaction Profiling (Focus on Binding Thermodynamics and Structural Interactions)
There are no published molecular docking studies featuring this compound. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-protein interactions. researchgate.netekb.eg
In a typical docking study involving a pyrazole derivative, the compound would be placed into the binding site of a protein of interest. researchgate.net The docking algorithm would then explore different binding poses and score them based on a function that estimates the binding affinity. The results would provide a predicted binding mode, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and halogen bonds that stabilize the ligand-protein complex. While general pyrazole derivatives are known to interact with various protein targets, specific interaction profiles for this compound remain uninvestigated. nih.govekb.eg
Applications and Synthetic Utility in Organic Chemistry
Precursor in the Synthesis of Diverse Pyrazole-Containing Compounds
The presence of a bromine atom on the pyrazole (B372694) ring of Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate provides a handle for further functionalization, allowing for its use as a precursor in the synthesis of a variety of pyrazole-containing compounds. One of the most significant applications is in the preparation of fused heterocyclic systems, particularly pyrazolo[1,5-a]pyrimidines. nih.govresearchgate.netafricaresearchconnects.com These compounds are of considerable interest due to their structural analogy to purines, which imparts them with a wide range of biological activities. researchgate.net
The synthesis of pyrazolo[1,5-a]pyrimidines often involves the cyclization of an aminopyrazole with a suitable three-carbon unit. While the direct use of this compound in this context is not extensively detailed in the provided search results, the general synthetic strategies for pyrazolo[1,5-a]pyrimidines starting from substituted pyrazoles are well-established. nih.govnih.gov For instance, the bromo-substituent can be replaced or modified prior to the cyclization step, or it can be carried through the synthesis to be used for further diversification of the final product.
The butanoate side chain also offers opportunities for derivatization. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, or the entire side chain can be modified to introduce different functional groups, further expanding the diversity of the resulting pyrazole-containing molecules.
Role as a Building Block in Heterocyclic Synthesis
Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science, and pyrazole derivatives are important building blocks in their synthesis. nih.gov this compound serves as a valuable building block for the construction of more complex heterocyclic frameworks. Its bifunctional nature, with the reactive bromo-pyrazole core and the modifiable butanoate side chain, allows for the stepwise or one-pot synthesis of various heterocyclic systems.
A prime example of its utility is in the synthesis of fused pyrazole derivatives. Fused heterocycles, such as pyrazolopyrimidines, are known to possess a range of biological activities. nih.govresearchgate.net The general strategy involves the reaction of a substituted pyrazole with a binucleophilic or bielectrophilic reagent to construct the second ring. The bromo-substituent on the pyrazole ring of this compound can be exploited in cross-coupling reactions to introduce various substituents before or after the formation of the fused ring system, leading to a library of diverse heterocyclic compounds.
| Fused Heterocycle Class | General Synthetic Approach | Potential for Diversification |
| Pyrazolo[1,5-a]pyrimidines | Cyclocondensation of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent. africaresearchconnects.comnih.gov | The bromo-substituent can be used for post-cyclization functionalization via cross-coupling reactions. The butanoate side chain can be modified. |
| Pyrazolo[5,1-c]triazines | Reaction of a pyrazole derivative with a diazonium salt or other nitrogen-containing electrophiles. researchgate.net | The bromine atom allows for the introduction of various aryl or alkyl groups. |
| Other Fused Systems | Intramolecular cyclization strategies involving functional groups on both the pyrazole ring and the side chain. | The butanoate chain can be elaborated to contain a nucleophilic or electrophilic center for cyclization. |
Participation in Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Stille)
The carbon-bromine bond at the 3-position of the pyrazole ring is a key feature that enables the participation of this compound in a variety of metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is one of the most versatile methods for forming C-C bonds. nih.gov It involves the coupling of an organoboron reagent with a halide. The bromo-pyrazole moiety of this compound can readily participate in Suzuki-Miyaura coupling reactions with various aryl or heteroaryl boronic acids or esters to introduce new substituents at the 3-position of the pyrazole ring. nih.govresearchgate.net
Heck Reaction: The Heck reaction is a palladium-catalyzed method for the coupling of unsaturated halides with alkenes. organic-chemistry.org The bromo-pyrazole can be coupled with a variety of alkenes to introduce vinyl groups at the 3-position. beilstein-journals.orgnih.gov This reaction is known for its high stereoselectivity, typically affording the trans isomer. organic-chemistry.org
Stille Reaction: The Stille reaction involves the coupling of an organotin compound with an organic halide, catalyzed by palladium. wikipedia.org This reaction is tolerant of a wide range of functional groups, making it a valuable tool in complex molecule synthesis. This compound can be coupled with various organostannanes to form new C-C bonds at the pyrazole 3-position. wikipedia.org
| Cross-Coupling Reaction | Catalyst | Coupling Partner | Bond Formed |
| Suzuki-Miyaura | Palladium complexes | Organoboron reagents (boronic acids, esters) | C(sp²) - C(sp²) |
| Heck | Palladium complexes | Alkenes | C(sp²) - C(sp²) |
| Stille | Palladium complexes | Organotin reagents (organostannanes) | C(sp²) - C(sp²) |
Application in Ligand Design for Organometallic and Coordination Chemistry
Pyrazole-containing molecules are widely used as ligands in coordination and organometallic chemistry due to the presence of two nitrogen atoms with available lone pairs for metal coordination. nih.gov this compound can serve as a scaffold for the design of novel ligands.
The pyrazole ring itself can act as a monodentate or bridging ligand. The butanoate side chain offers a site for modification to introduce additional donor atoms, leading to the formation of bidentate or polydentate ligands. For example, the ester group can be converted to an amide, and the substituent on the amide nitrogen can contain other coordinating groups like pyridyl, imidazolyl, or carboxylate moieties. The bromine atom can also be replaced with other functional groups that can coordinate to metal centers.
The resulting ligands can be used to form complexes with a variety of transition metals, and the electronic and steric properties of these complexes can be fine-tuned by modifying the substituents on the pyrazole ring and the side chain. These complexes can find applications in catalysis, materials science, and bioinorganic chemistry.
| Ligand Type | Modification Strategy | Potential Coordinating Atoms |
| Monodentate | Direct use of the pyrazole ring. | N2 of the pyrazole |
| Bidentate | Amidation of the butanoate chain with a coordinating group. | N2 of pyrazole, O or N of the modified side chain |
| Polydentate | Elaboration of the butanoate side chain to include multiple donor atoms. | N2 of pyrazole, multiple N, O, or S atoms in the side chain |
Contributions to the Development of Novel Organic Methodologies
While this compound may not be directly credited with the development of entirely new named reactions, its utility in a range of synthetic transformations contributes to the broader advancement of organic methodologies. The exploration of its reactivity in cross-coupling reactions, for instance, helps to expand the scope and understanding of these powerful bond-forming strategies, particularly for heterocyclic substrates.
The use of this compound as a building block for complex heterocyclic systems showcases the power of convergent synthetic strategies, where pre-functionalized fragments are combined to rapidly build molecular complexity. This approach is highly valuable in drug discovery and development, where the efficient synthesis of libraries of related compounds is often required for structure-activity relationship studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
